(2R,3S,4S,5R)-2-(6-amino-8-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S,4S,5R)-2-(6-amino-8-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in medical research and treatment, particularly in antiviral and anticancer therapies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5R)-2-(6-amino-8-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol typically involves the following steps:
Starting Materials: The synthesis begins with a suitable sugar moiety and a purine base.
Glycosylation Reaction: The sugar moiety is glycosylated with the purine base under acidic or basic conditions to form the nucleoside analog.
Chlorination: The purine base is chlorinated using reagents like thionyl chloride or phosphorus oxychloride.
Amination: The chlorinated purine is then aminated using ammonia or an amine source.
Industrial Production Methods
Industrial production of nucleoside analogs involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Batch Reactors: For controlled reaction conditions.
Purification Techniques: Such as crystallization, chromatography, and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The purine ring can undergo reduction reactions.
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines, thiols.
Major Products
Oxidation: Formation of carboxylated nucleoside analogs.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of amino or thiol-substituted nucleoside analogs.
Scientific Research Applications
Chemistry
Synthesis of Modified Nucleic Acids: Used in the study of nucleic acid structure and function.
Biology
Enzyme Inhibition Studies: Used to study the inhibition of enzymes involved in nucleic acid metabolism.
Medicine
Antiviral Agents: Used in the treatment of viral infections like HIV and hepatitis.
Anticancer Agents: Used in chemotherapy to target rapidly dividing cancer cells.
Industry
Biotechnology: Used in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The compound exerts its effects by incorporating into nucleic acids, thereby disrupting their normal function. This can inhibit viral replication or induce apoptosis in cancer cells. The molecular targets include viral polymerases and cellular enzymes involved in DNA synthesis.
Comparison with Similar Compounds
Similar Compounds
Acyclovir: An antiviral nucleoside analog used to treat herpes infections.
Zidovudine: An antiretroviral medication used to treat HIV.
Gemcitabine: A nucleoside analog used in chemotherapy.
Uniqueness
(2R,3S,4S,5R)-2-(6-amino-8-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is unique due to its specific structural modifications, which may confer distinct biological activity and therapeutic potential compared to other nucleoside analogs.
Properties
Molecular Formula |
C10H12ClN5O4 |
---|---|
Molecular Weight |
301.69 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-2-(6-amino-8-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H12ClN5O4/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,13,14)/t3-,5-,6+,9-/m1/s1 |
InChI Key |
MHDPPLULTMGBSI-FJFJXFQQSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C(=N2)Cl)[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C(=N2)Cl)C3C(C(C(O3)CO)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.